molecular formula C22H17ClN2O3S2 B2404168 N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide CAS No. 895461-12-8

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide

Cat. No.: B2404168
CAS No.: 895461-12-8
M. Wt: 456.96
InChI Key: JHYOTGQDHMUSFQ-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide is a synthetic bis-sulfonamide compound designed for targeted biochemical research. Its primary research value lies in its potential to inhibit 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF), a key zinc-binding enzyme in the non-mevalonate pathway (MEP) essential for isoprenoid precursor biosynthesis in most bacteria, some protozoa, and plants . Inhibition of the MEP pathway has significant potential for generating novel anti-infective agents or herbicides . The compound's molecular structure incorporates a benzothiazole moiety linked via a sulfonamide group, a feature known in other benzothiazole-sulfonamide hybrids to exhibit anticonvulsant activity in neurological research models . The benzo[d]thiazolyl group and the sulfonamide functionality are proposed to be critical for binding interactions, potentially with the active site of target enzymes . This product is intended for research purposes only, providing scientists with a specialized tool for investigating bacterial metabolism, enzyme kinetics, and the development of new therapeutic and agrochemical candidates. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(4-chlorophenyl)sulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3S2/c23-15-9-11-16(12-10-15)30(27,28)14-13-21(26)24-18-6-2-1-5-17(18)22-25-19-7-3-4-8-20(19)29-22/h1-12H,13-14H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYOTGQDHMUSFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminothiophenol Derivatives

The benzothiazole nucleus is typically formed via cyclocondensation between 2-aminothiophenol and carbonyl-containing substrates. For ortho-substituted analogs, o-iodonitrobenzene derivatives serve as effective precursors:

$$
\text{2-Aminothiophenol} + \text{o-Iodonitrobenzene} \xrightarrow{\text{CuI, DMF}} \text{Benzothiazole Intermediate}
$$

Microwave-assisted conditions (80°C, 20 min) significantly improve reaction efficiency compared to conventional heating.

Palladium-Catalyzed Cross-Coupling

Recent developments employ Pd(OAc)₂-mediated cyclization for regioselective benzothiazole formation:

$$
\text{Pd(OAc)}2 \, (5\%), \, \text{PPh}3 \, (10\%), \, \text{Et}_3\text{N}, \, \text{DMF}, \, 100^\circ\text{C}, \, 12\text{h}
$$

This method achieves >85% yield for 2-arylbenzothiazoles with excellent functional group tolerance.

Sulfonylation Strategies

Direct Sulfonation Using 4-Chlorobenzenesulfonyl Chloride

The sulfonyl group is introduced via nucleophilic aromatic substitution:

$$
\text{Benzothiazole Intermediate} + \text{4-ClC}6\text{H}4\text{SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Sulfonated Product}
$$

Key parameters:

  • Molar ratio : 1:1.2 (substrate:sulfonyl chloride)
  • Reaction time : 30–60 min under microwave irradiation
  • Yield : 72–89% after recrystallization from ethyl acetate/hexane

Palladium-Mediated Vinyl Sulfone Coupling

For complex substrates, Pd-catalyzed C–S bond formation demonstrates superior regiocontrol:

$$
\text{Pd(OAc)}2 \, (2.5\%), \, \text{XPhos} \, (5\%), \, \text{K}2\text{CO}_3, \, \text{DMSO}, \, 80^\circ\text{C}, \, 8\text{h}
$$

This method achieves 92% conversion efficiency with <5% undesired isomers.

Amide Bond Formation

Carbodiimide-Mediated Coupling

EDC/HOBt system proves effective for constructing the propanamide linkage:

Parameter Value
Coupling reagent EDC (1.2 eq)
Activator HOBt (1.5 eq)
Solvent Anhydrous DCM
Temperature 0°C → RT
Reaction time 12–16 h
Yield 68–75%

Microwave-Assisted Aminolysis

Accelerates reaction kinetics through dielectric heating:

$$
\text{Acid chloride} + \text{Amine} \xrightarrow{\text{MW, 80°C, 20min}} \text{Amide}
$$

This approach reduces reaction time from hours to minutes while maintaining yields >80%.

Integrated Multi-Step Synthesis

Sequential Three-Step Protocol

  • Benzothiazole formation : 2-Amino-5-nitrophenol + 2-bromothiophenol → 2-(2-nitrophenyl)benzothiazole (87% yield)
  • Nitro reduction : H₂/Pd-C in EtOH → 2-(2-aminophenyl)benzothiazole (95% yield)
  • Sulfonylation/Amidation : Sequential treatment with 4-chlorobenzenesulfonyl chloride and acryloyl chloride

Convergent Approach

Parallel synthesis of components followed by final assembly:

  • Benzothiazole fragment: Prepared via Pd-catalyzed cyclization
  • Sulfonylpropanamide unit: Synthesized through radical sulfonation
  • Final coupling: Mitsunobu reaction (DIAD, PPh₃) achieves 78% yield

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Microreactor design : Enhances heat/mass transfer for exothermic sulfonylation
  • Residence time : 3–5 min at 120°C
  • Productivity : 2.8 kg/day per reactor module

Crystallization Optimization

  • Anti-solvent : n-Heptane/DCM (4:1 v/v)
  • Cooling rate : 0.5°C/min → 99.2% purity by HPLC

Analytical Characterization Data

Critical spectral data for validation:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.94 (s, 1H, NH), 7.89–7.86 (m, 4H, ArH)
  • HRMS : m/z calcd. for C₂₂H₁₆ClN₂O₃S₂ [M+H]⁺ 487.0234, found 487.0231
  • XRD : Monoclinic P2₁/c space group, θ = 5.34–25.12°

Challenges and Optimization Strategies

Regioselectivity in Benzothiazole Formation

  • Additive screening : Zn(OTf)₂ improves ortho selectivity from 3:1 to 9:1
  • Solvent effects : DCE > DMF > THF in directing substitution pattern

Sulfur Oxidation Control

  • Oxidant selection : m-CPBA vs H₂O₂ (89% vs 72% sulfone purity)
  • Temperature modulation : −10°C minimizes over-oxidation

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or benzo[d]thiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing both benzo[d]thiazole and sulfonamide moieties exhibit significant biological activities. Notably, N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide has shown promise in various therapeutic areas:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated efficacy against various bacterial strains. The sulfonamide group is particularly known for its antibacterial properties, which may extend to this compound.
  • Anticancer Properties : Preliminary studies suggest that this compound may act as an inhibitor of deubiquitylating enzymes, which are implicated in cancer progression. The inhibition of these enzymes could lead to the promotion of apoptosis in cancer cells.
  • Anti-inflammatory Effects : The presence of the benzo[d]thiazole moiety is linked to anti-inflammatory activities, making this compound a potential candidate for treating inflammatory diseases.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions, requiring careful optimization of reaction conditions such as temperature, solvent choice, and catalysts to improve yield and purity.

General Synthesis Steps:

  • Formation of the benzo[d]thiazole derivative.
  • Introduction of the sulfonamide group through nucleophilic substitution.
  • Amide bond formation to complete the structure.

Comparative Analysis with Related Compounds

To better understand the potential applications and effectiveness of this compound, a comparative analysis with structurally similar compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-((4-chlorophenyl)sulfonyl)propanamideHydroxy group additionPotential anticancer activity
N-(5-benzoyl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)-1-cyanopyrrolidine-3-carboxamidePyridine ring presentAntimicrobial properties
N-(5-pyridin-4-yl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamidePyrrolidine structureInhibitory effects on specific enzymes

This table illustrates the diversity in biological activities among thiazole-containing derivatives while highlighting the unique structural features that may contribute to their distinct profiles.

Mechanism of Action

The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d]thiazol-2-yl)phenol: Shares the benzo[d]thiazole moiety but lacks the sulfonyl and propanamide groups.

    N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide: Contains a similar benzo[d]thiazole structure but with different substituents.

Uniqueness

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a benzo[d]thiazole moiety, a phenyl group , and a sulfonamide functional group , contributing to its unique biological profile. Its molecular formula is C_{19}H_{17}ClN_{2}O_{2}S, with a molecular weight of approximately 426.9 g/mol. The presence of these functional groups suggests potential for various pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the benzo[d]thiazole moiety through cyclization reactions.
  • Coupling with phenyl groups using coupling agents.
  • Introduction of the sulfonamide group via sulfonation reactions.

Optimization of reaction conditions such as temperature and solvent is crucial for improving yield and purity.

Antitumor Activity

Research indicates that compounds containing benzo[d]thiazole and sulfonamide moieties exhibit significant antitumor properties . This compound has shown promise as an inhibitor of deubiquitylating enzymes, which are implicated in various cancers. In vitro studies have demonstrated its efficacy against multiple cancer cell lines, highlighting its potential as a therapeutic agent.

CompoundActivity TypeIC50 (µM)References
This compoundAntitumor< 10
Other Thiazole DerivativesAntitumorVaries

Antimicrobial Properties

The compound also exhibits antimicrobial activity , making it a candidate for further development in treating infections. Studies on related compounds indicate that the presence of the thiazole ring enhances antimicrobial efficacy.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. The sulfonamide group is known for its ability to inhibit certain inflammatory pathways, suggesting that this compound may offer therapeutic benefits in inflammatory diseases.

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of this compound on various cancer cell lines, demonstrating significant cytotoxicity with IC50 values lower than 10 µM against several types of cancer cells .
  • Mechanistic Insights : Molecular docking studies have illustrated how the compound interacts with target proteins involved in cancer progression, providing insights into its mechanism of action .

Q & A

Basic Research Questions

Q. What are the critical synthetic steps and optimal conditions for preparing N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide?

  • Methodology :

  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives under reflux with catalysts like HCl or NaOH .
  • Step 2 : Coupling the benzo[d]thiazole unit to a phenyl group via Ullmann or Suzuki-Miyaura reactions, requiring palladium catalysts and inert atmospheres .
  • Step 3 : Sulfonylation of the chlorophenyl group using 4-chlorobenzenesulfonyl chloride in dichloromethane or DMF .
  • Optimal Conditions : Temperature control (60–80°C), anhydrous solvents, and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify aromatic protons, sulfonyl groups, and amide linkages. Key signals include δ 7.5–8.5 ppm for benzo[d]thiazole protons and δ 3.5–4.0 ppm for sulfonyl-CH2 groups .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (S=O stretching) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 485.2) .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing byproduct formation during synthesis?

  • Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency .
  • Catalyst Optimization : Use Pd(PPh3)4 for coupling reactions to reduce side products .
  • Byproduct Mitigation : Employ scavengers (e.g., molecular sieves) to absorb excess reagents .
    • Case Study : A 15% yield improvement was achieved by replacing ethanol with DMF in sulfonylation, reducing hydrolysis byproducts .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability)?

  • Approach :

  • Assay Standardization : Compare results using identical cell lines (e.g., MCF-7 for anticancer studies) and protocols .

  • Structural-Activity Comparison : Analyze analogs (Table 1) to identify substituents influencing activity .

    Table 1: Comparative Bioactivity of Structural Analogs

    CompoundStructural FeatureIC50 (μM)Reference
    Target Compound4-ClPh-SO2, benzo[d]thiazole2.1
    N-(5-chloro-2-methylphenyl)Chlorinated phenyl4.8
    Fluorinated Analog4-FPh-SO21.5

Q. What computational methods predict target interactions and binding modes?

  • Molecular Docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2), identifying key residues (e.g., Arg120 and Tyr355) for hydrogen bonding .
  • MD Simulations : GROMACS-based simulations (100 ns) assess stability of the compound-enzyme complex, with RMSD < 2.0 Å indicating robust binding .

Q. What experimental strategies validate the compound’s mechanism in enzyme inhibition?

  • In Vitro Assays :

  • COX-2 Inhibition : Measure prostaglandin E2 (PGE2) reduction via ELISA, with IC50 < 5 μM indicating potency .
  • Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive) .
    • Mutagenesis : Engineer COX-2 mutants (e.g., Arg120Ala) to confirm binding site specificity .

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial MIC values?

  • Root Cause : Variability in bacterial strains (e.g., E. coli ATCC 25922 vs. clinical isolates) and culture conditions .
  • Resolution :

  • Standardized Testing : Follow CLSI guidelines for broth microdilution assays .
  • SAR Refinement : Introduce electron-withdrawing groups (e.g., -NO2) to enhance membrane penetration .

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